ethyl 2-[1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinyliden]acetate
Overview
Description
Ethyl 2-[1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinyliden]acetate is a chemical compound . It contains a trifluoromethyl group, which is a functional group that has the formula -CF3 . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .
Synthesis Analysis
The synthesis of such compounds often involves reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The trifluoromethyl group can be introduced to carboxylic acids by treatment with sulfur tetrafluoride .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group (-CF3), a benzyl group attached to a pyridinyliden group, and an ethyl ester . The trifluoromethyl group is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .Chemical Reactions Analysis
Reactions at the benzylic position are common in the chemistry of such compounds . These can include free radical bromination, nucleophilic substitution, and oxidation . The trifluoromethyl group can also participate in various reactions .Physical and Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This makes trifluoromethyl-substituted compounds often strong acids .Scientific Research Applications
Synthesis and Molecular Structure
- Synthesis and Antimicrobial Activity : Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, a compound related to the chemical , has been synthesized through a Knoevenagel condensation reaction. It was characterized using NMR, Mass spectra, and X-ray diffraction, highlighting its potential for antimicrobial activity (Kariyappa et al., 2016).
Chemical Synthesis Techniques
- Multi-Component Synthesis : A four-component tandem protocol has been developed for synthesizing highly functionalized [1,4]-thiazines, demonstrating the chemical's versatility in complex organic synthesis (Indumathi et al., 2007).
- Formation of Heterocyclic Compounds : Ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, a similar compound, has been used in synthesizing various electrophilic reagents, aiding in the formation of heterocyclic compounds (Elnagdi et al., 1988).
Applications in Medicinal Chemistry
- Facilitation of Learning and Memory in Mice : A study synthesized 2-(4-(4-benzyl-substituted) piperazin-1-yl) ethyl 2-(1-(pyridin-2-yl) ethoxy) acetates and found that they could facilitate learning and memory in mice, suggesting the potential of related compounds in neuropharmacology (Li Ming-zhu, 2012).
Advanced Chemical Transformations
- Formation of Pyrano[4,3-b]pyrans : Ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives were synthesized, indicating the compound's role in the creation of novel fluorinated fused heterocyclic compounds (Wang et al., 2012).
Catalytic Applications
- Trifluoromethylation of Aryl- and Vinylboronic Acids : The compound has been used in the catalytic trifluoromethylation of aryl- and vinylboronic acids, showcasing its utility in catalysis (Arimori & Shibata, 2015).
Future Directions
Properties
IUPAC Name |
ethyl (2E)-2-[1-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-ylidene]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-2-23-16(22)11-15-5-3-4-10-21(15)12-13-6-8-14(9-7-13)17(18,19)20/h3-11H,2,12H2,1H3/b15-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOMSVHBVJLOCR-RVDMUPIBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1C=CC=CN1CC2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/1\C=CC=CN1CC2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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